2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-27-19-12-6-5-11-17(19)22(26)25-21-18(15-8-3-2-4-9-15)14-16-10-7-13-23-20(16)24-21/h2-14H,1H3,(H,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEOLBYACJOKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired naphthyridine derivative in 30–96% overall yield . Industrial production methods often employ eco-friendly and atom-economical approaches to ensure safety and efficiency .
Chemical Reactions Analysis
2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce the compound, often resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace existing functional groups on the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development and biochemical studies.
Medicine: Due to its biological properties, it is investigated for its potential therapeutic applications, including antibacterial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The naphthyridine core allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares 2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide with structurally related compounds from the evidence, focusing on core scaffolds, substituents, physical properties, and reported biological activities:
Key Observations:
Core Heterocycle Influence: The target compound’s 1,8-naphthyridine core distinguishes it from compounds 1e, 1f, and 1g, which feature benzo-fused thiazole, imidazole, or oxazole systems. In contrast, the benzoimidazole in 1f and benzothiazole in 1e are linked to higher yields (75–81%) compared to naphthyridine-based analogs, suggesting synthetic challenges for the latter .
The 2-methoxybenzamide moiety in the target compound contrasts with the 4-methylpiperazine groups in 1e–1g, which are known to enhance solubility and cellular permeability .
Physical Properties :
- Melting points for benzamide derivatives vary widely: 1g (210°C) vs. 1f (132°C), likely due to differences in crystallinity and intermolecular interactions. The target compound’s melting point is unreported but expected to align with naphthyridine analogs (e.g., >200°C) .
Biological Activity
2-Methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound can be achieved through various methods. A prominent approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, yielding the desired naphthyridine derivative in yields ranging from 30% to 96% .
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as receptors and enzymes. The naphthyridine core allows it to modulate various biological pathways, including:
- Antibacterial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial growth through interactions with bacterial DNA .
- Anticancer Activity : It has shown cytotoxic effects against human cancer cell lines, particularly MCF7 (breast cancer), indicating potential as an anticancer agent . The mechanism involves induction of apoptosis and interference with cell signaling pathways.
Antibacterial Properties
The compound has demonstrated effectiveness against various bacterial strains. For instance, it exhibits a minimum inhibitory concentration (MIC) against Gram-positive bacteria such as Enterococcus faecalis at concentrations as low as 8 μM .
Anticancer Properties
In terms of anticancer activity, several studies have reported promising results:
- Cell Line Studies : The compound showed selective antiproliferative effects on MCF7 cells with an IC50 value ranging from 3.1 μM to 8.7 μM for various derivatives .
- Mechanisms : It operates by inducing apoptosis and inhibiting DNA replication in cancer cells through intercalation between base pairs in DNA .
Comparative Analysis
To understand the unique properties of this compound, it can be compared with other naphthyridine derivatives:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| Gemifloxacin | Antibacterial | Not specified |
| Naphthyridin-thiazole derivatives | Antimicrobial and anti-inflammatory | Not specified |
| This compound | Antibacterial, anticancer | 3.1 - 8.7 |
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Antiproliferative Activity : A study demonstrated that derivatives of the compound significantly inhibited the growth of MCF7 cells, showcasing its potential for breast cancer therapy .
- Antioxidative Properties : Compounds related to this structure have shown improved antioxidative activity compared to standard antioxidants like BHT .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide?
The compound can be synthesized via amide coupling between 3-phenyl-1,8-naphthyridin-2-amine and 2-methoxybenzoyl chloride. Key steps include:
Q. How can the purity and structural integrity of this compound be validated?
Employ a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and amide bond formation.
- High-resolution mass spectrometry (HRMS) for molecular weight verification (e.g., ESI-HRMS with [M+H]+ ion analysis) .
- X-ray crystallography (using SHELX software for refinement) to resolve ambiguities in stereochemistry or bond angles .
Q. What are the solubility characteristics of this compound in common solvents?
- Polar aprotic solvents : Soluble in DMSO and DMF due to the amide and aromatic groups.
- Chlorinated solvents : Moderately soluble in DCM or chloroform.
- Aqueous solutions : Poor solubility in water (requires co-solvents like ethanol for biological assays) .
Advanced Research Questions
Q. How can crystallographic data be analyzed to resolve structural ambiguities?
- Use Mercury CSD for visualization and intermolecular interaction analysis (e.g., π-π stacking between naphthyridine and benzene rings) .
- Refinement via SHELXL to optimize thermal displacement parameters and validate hydrogen bonding networks .
- Cross-reference with Cambridge Structural Database (CSD) entries for analogous naphthyridine-benzamide structures.
Q. What strategies are effective for studying polymorphism in this compound?
- Thermal analysis : DSC/TGA to identify phase transitions and stability of polymorphs.
- Powder XRD : Compare diffraction patterns with single-crystal data to detect polymorphic forms.
- Solution crystallization : Vary solvents (e.g., ethanol vs. acetonitrile) and cooling rates to isolate metastable forms, as seen in benzamide polymorphism studies .
Q. How should safety protocols be designed for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles (prevents skin/eye contact per S24/25 guidelines) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles (S22 compliance) .
- Waste disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste.
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking simulations : Use AutoDock or Schrödinger to predict binding affinities with biological targets (e.g., kinases or receptors).
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) of the methoxy and naphthyridine groups to correlate with activity .
- QSAR models : Incorporate logP, polar surface area, and hydrogen-bond donor/acceptor counts to optimize pharmacokinetics .
Q. How can metabolic stability be assessed for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
